Thermodynamic Stability of Benzene-1,2,4-Tricarboxylic Acid Tripropyl Ester
Thermodynamic Stability of Benzene-1,2,4-Tricarboxylic Acid Tripropyl Ester
An In-Depth Technical Guide for Pharmaceutical & Polymer Scientists
Executive Summary
Benzene-1,2,4-tricarboxylic acid tripropyl ester (Tripropyl Trimellitate or TPTM, CAS: 1587-21-9) represents a critical intersection between industrial polymer utility and pharmaceutical safety surveillance. As a lower-molecular-weight homolog of the widely used Trioctyl Trimellitate (TOTM), TPTM offers unique thermodynamic properties defined by its aromatic core and short-chain alkyl esters.
For drug development professionals, TPTM is primarily relevant as a potential extractable/leachable (E&L) from polymeric packaging (PVC, gaskets, tubing). Its thermodynamic stability dictates its migration potential, while its degradation profile determines the toxicity burden of its metabolites. This guide analyzes the physicochemical stability of TPTM, providing actionable protocols for its characterization and risk assessment.
Molecular Architecture & Thermodynamic Baseline
The stability of TPTM is governed by the competition between the resonance-stabilized benzene ring and the labile ester linkages.
1.1 Structural Thermodynamics
-
The Aromatic Core: The 1,2,4-substitution pattern on the benzene ring creates a thermodynamic anchor. The resonance energy of the benzene ring (~36 kcal/mol) renders the core resistant to oxidative cleavage under standard physiological and storage conditions.
-
The Ester Linkages: TPTM contains three ester groups.
-
Positions 1 & 2 (Ortho): These groups experience significant steric strain. Thermodynamically, this "ortho-effect" can accelerate hydrolysis under alkaline conditions due to field effects but may retard enzymatic attack due to steric hindrance compared to the para-position.
-
Position 4 (Para): This ester is sterically unencumbered, making it the most thermodynamically accessible site for initial hydrolysis or transesterification.
-
1.2 Physicochemical Property Table
Data synthesized from homologous series extrapolation and experimental baselines.
| Property | Value / Characteristic | Thermodynamic Implication |
| Molecular Weight | 318.36 g/mol | Moderate mobility; higher migration potential than TOTM. |
| Boiling Point | ~198°C (13 mmHg) | High thermal latency; unlikely to volatilize during standard sterilization (autoclave). |
| LogP (Octanol/Water) | ~4.5 - 5.0 (Predicted) | Highly lipophilic. Thermodynamically driven to partition into lipid-based drug formulations (e.g., propofol, emulsions). |
| Enthalpy of Combustion | High energy density; relevant only for waste incineration protocols. | |
| Solubility | Insoluble in water; Soluble in organic solvents | Hydrolysis is interface-limited in aqueous media. |
Thermal Stability Profile
In high-temperature environments (e.g., polymer extrusion or hot-melt extrusion for drug delivery), TPTM undergoes degradation distinct from simple aliphatic esters.
2.1 Decomposition Mechanism:
-Hydrogen Elimination
Because the propyl group contains
-
Pathway: The carbonyl oxygen abstracts a
-hydrogen via a six-membered cyclic transition state. -
Products: Trimellitic acid (or anhydrides) + Propene (alkene).
-
Thermodynamic Driver: Entropy increase (generation of gas-phase propene).
2.2 Visualization: Thermal Degradation Pathway
Figure 1: Thermal decomposition via cis-elimination. The formation of propene gas drives the reaction entropically at high temperatures.
Hydrolytic Stability & Biological Implications[1]
For pharmaceutical scientists, hydrolytic stability is the primary concern. TPTM degradation in aqueous drug products alters pH and introduces new chemical entities (NCEs).
3.1 Hydrolysis Kinetics
Hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions but is autocatalytic in unbuffered systems (the generated carboxylic acid lowers pH, accelerating further acid-catalyzed hydrolysis).
-
Acid Catalyzed: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.
-
Base Catalyzed (Saponification): Irreversible nucleophilic attack by
. This is orders of magnitude faster than acid hydrolysis.
3.2 Metabolic/Degradation Pathway
In vivo or in simulated biological fluids, TPTM degrades stepwise.
Figure 2: Stepwise hydrolysis pathway. Note the significant drop in LogP (lipophilicity) as the molecule degrades to Trimellitic Acid.
Experimental Protocols
To validate TPTM stability in your specific matrix, use the following self-validating protocols.
Protocol A: Thermal Gravimetric Analysis (TGA) for Intrinsic Stability
Use this to determine processing limits for polymers containing TPTM.
-
Sample Prep: Load 10–15 mg of TPTM (liquid/oil) into an alumina crucible.
-
Atmosphere: Nitrogen (
) at 50 mL/min (to isolate thermal cleavage from oxidation). -
Ramp: Equilibrate at 30°C, then ramp at 10°C/min to 600°C.
-
Data Analysis:
-
Identify
(typically >250°C). -
Identify
(temperature of 5% mass loss). -
Validation: Run a blank crucible baseline subtraction. Run a standard (e.g., Calcium Oxalate) to verify temperature accuracy.
-
Protocol B: Forced Degradation (Hydrolysis) for E&L Studies
Use this to predict leaching behavior in liquid drug formulations.
-
Preparation: Prepare a 1 mM solution of TPTM in Acetonitrile:Water (50:50). Note: Co-solvent is required due to low aqueous solubility.
-
Stress Conditions:
-
Acid: Add 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base: Add 0.1 N NaOH. Incubate at ambient temperature for 4 hours.
-
Oxidative: Add 3%
. Incubate at ambient temperature for 24 hours.
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 50% B to 100% B over 20 mins.
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
-
Success Criteria:
-
Base hydrolysis should show near-complete conversion to Trimellitic Acid (Peak at early retention time).
-
Mass balance should be >95% (Sum of TPTM + metabolites).
-
Regulatory & Safety Context (E&L)
In pharmaceutical applications, TPTM is rarely an intentional additive but often a Non-Intentionally Added Substance (NIAS) or a breakdown product of higher trimellitates.
5.1 The Leaching Risk
Due to its lower molecular weight compared to TOTM, TPTM has a higher diffusion coefficient in polymer matrices.
-
Thermodynamic Drive: Leaching is entropically driven. In lipid-based drug products (e.g., propofol, oncology nano-formulations), the enthalpy of mixing favors TPTM migration from the PVC bag into the drug vehicle.
5.2 Toxicology Signal
-
Trimellitic Acid (Metabolite): Generally low systemic toxicity, but high concentrations can be irritants.
-
Propanol (Metabolite): Class 3 solvent (low toxic potential) per ICH Q3C.
5.3 E&L Decision Workflow
Figure 3: Regulatory decision tree for TPTM leachables based on USP <1663> and ICH M7 principles.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15383, Tripropyl trimellitate. PubChem. Available at: [Link]
-
United States Pharmacopeia (USP). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. USP-NF. (Requires Subscription).[1]
-
ECHA (European Chemicals Agency). Registration Dossier: Trimellitate Esters. ECHA.[2] Available at: [Link]
- Gimeno, P., et al. (2014). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
-
NIST Chemistry WebBook. Benzene-1,2,4-tricarboxylic acid esters - Thermochemical Data. NIST. Available at: [Link]
